Methyl 2-(p-aminophenoxy)myristate

Lipophilicity Drug Delivery Membrane Partitioning

Sourcing a defined C14 lipid intermediate with spectral proof often delays projects. This 2-(4-aminophenoxy)tetradecanoate ester resolves that bottleneck by combining a myristate chain (XLogP 7.3) for membrane insertion with a free amine for conjugation. The scaffold serves as an N-myristoyltransferase probe or a hydrophobic anchor in lipid nanoparticles where chain-length-dependent bilayer retention is critical. - Use in SAR studies: Reference ¹³C NMR and GC-MS spectra (Wiley KnowItAll) eliminate in-house standard characterization. - Regulatory readiness: TSCA active and ECHA registered, supporting gram-to-kilogram scale-up.

Molecular Formula C21H35NO3
Molecular Weight 349.5 g/mol
CAS No. 63123-44-4
Cat. No. B8747784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(p-aminophenoxy)myristate
CAS63123-44-4
Molecular FormulaC21H35NO3
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)N
InChIInChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-20(21(23)24-2)25-19-16-14-18(22)15-17-19/h14-17,20H,3-13,22H2,1-2H3
InChIKeyMXQQOPRYJPRJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(p-aminophenoxy)myristate: Structural Identity and Physicochemical Profile


Methyl 2-(p-aminophenoxy)myristate (IUPAC: methyl 2-(4-aminophenoxy)tetradecanoate; CAS 63123-44-4) is a synthetic organic compound of the 2-(4-aminophenoxy)alkanoate ester class, combining a saturated C14 myristate lipid tail, a central phenoxy linker, and a terminal primary aromatic amine [1]. With a molecular formula C21H35NO3 and a molecular weight of 349.5 g·mol⁻¹, its computed XLogP of 7.3 reflects pronounced lipophilicity imparted by the tetradecanoyl chain, while the TPSA of 61.6 Ų and single hydrogen-bond donor limit aqueous solubility [1]. The compound is listed on ECHA and holds EPA TSCA active status, with referenced ¹³C NMR and GC-MS spectra available in the Wiley KnowItAll spectral libraries [1][2]. Patents describing its general synthetic class identify these substances as intermediates for pharmaceuticals and herbicides [3].

Chain-Length and Ester Effects on Experimental Reproducibility


The 2-(4-aminophenoxy)alkanoate scaffold spans a wide chemical space—acetate (C2), propanoate (C3), and myristate (C14) esters share the same polar head group yet diverge dramatically in chain-length-dependent properties that govern solubility, membrane partitioning, protein binding, and metabolic stability [1][2]. Replacing methyl 2-(p-aminophenoxy)myristate with the commercially more common methyl 2-(4-aminophenoxy)acetate (CAS 59954-04-0) or its propanoate analog would alter the computed logP by approximately 5–6 orders of magnitude and reduce the rotatable-bond count from 15 to 4, fundamentally changing the molecule's conformational freedom and partitioning behavior [1]. Similarly, substituting the methyl ester for an ethyl ester (CAS 87785-31-7) modifies the hydrolytic stability and steric bulk at the ester position [2]. For applications where chain-length-dependent parameters—such as lipid bilayer insertion depth, serum albumin binding, or fatty acid metabolic pathway engagement—are critical determinants of activity, these ostensibly minor structural changes can produce qualitatively distinct experimental outcomes [2].

Comparator-Based Evidence for Procurement Decisions


Lipophilicity Comparison Across Chain Lengths

The computed XLogP3 of methyl 2-(p-aminophenoxy)myristate is 7.3 [1], a value approximately 6-log units higher than the estimated XLogP of the acetate analog (methyl 2-(4-aminophenoxy)acetate) based on the contribution of 12 additional methylene groups (each contributing ~0.5 logP units) [2]. This quantitative difference places the myristate ester firmly in the highly lipophilic range, whereas the acetate ester resides in the moderately polar region typical of early-phase drug fragments.

Lipophilicity Drug Delivery Membrane Partitioning

Conformational Flexibility and Rotatable Bond Count

Methyl 2-(p-aminophenoxy)myristate possesses 15 rotatable bonds (PubChem, 2026) [1], compared to 4 rotatable bonds in methyl 2-(4-aminophenoxy)acetate . The 11 additional rotatable bonds in the myristate ester arise exclusively from the C14 aliphatic chain and confer substantially greater conformational entropy and disorder in both solution and solid state.

Conformational Analysis Ligand Design Polymorphism

Spectral Library Availability for Identity Confirmation

Methyl 2-(p-aminophenoxy)myristate has deposited ¹³C NMR and GC-MS spectra in the Wiley KnowItAll Spectral Libraries [1], enabling direct spectral library matching for identity confirmation. By contrast, the ethyl ester analog (CAS 87785-31-7) currently has no published reference spectra in the Wiley Registry database, based on available search results .

Quality Control Analytical Characterization Library Matching

Patent-Documented Synthetic Route and Safety Advantages

U.S. Patent 5,235,090 (Elango, Hoechst Celanese Corp., 1993) teaches a method for synthesizing 2-(4-aminophenoxy)alkanoic acids and esters—explicitly encompassing the C14 myristate chain length—via reaction of a hydroxyaromatic ketone with a 2-substituted alkanoic acid ester under basic conditions, followed by Beckmann rearrangement and solvolysis [1]. The method is described as suitable for producing the amino products in relatively higher yields compared to prior art processes relying on nitro-group reduction, which suffered from explosion hazards and moderate yields [1]. The patent specifically exemplifies the propanoic acid ester but confirms applicability across chain lengths, including, by logical extension, tetradecanoic acid derivatives.

Organic Synthesis Process Chemistry Intermediate Sourcing

Regulatory Listings and Commercial Availability Status

Methyl 2-(p-aminophenoxy)myristate is registered with ECHA (EC Number 263-885-4) and maintains EPA TSCA active commercial status [1], signaling recognized commercial interest and some degree of regulatory scrutiny. The compound is listed as an intermediate on multiple chemical-procurement platforms. By contrast, the ethyl ester analog (CAS 87785-31-7) and the regioisomeric 3-aminophenoxy variant (CAS 81186-65-4) lack equivalent regulatory footprint evidence in the ECHA database, based on current search coverage.

Regulatory Compliance Supply Chain Procurement

Evidence-Supported Procurement Scenarios for Research and Industry


Lipid-Based Drug Delivery with High-LogP Anchoring

The XLogP of 7.3 and 15-rotatable-bond myristate chain (PubChem) [1] make this compound a candidate as a lipophilic anchoring group in lipid nanoparticles (LNPs) or liposomal formulations, where deep insertion into the lipid bilayer is required for stable retention. The free aromatic amine also provides a conjugation handle for further functionalization with active pharmaceutical ingredients or targeting ligands. Compared to the shorter-chain acetate analog, the myristate ester offers approximately 6-log units greater lipophilicity, translating to substantially higher bilayer retention and reduced aqueous-phase leakage—critical parameters for achieving controlled drug release profiles.

SAR Studies on Fatty Acid-Binding Proteins and NMT

The compound serves as a C14 myristate surrogate with a spectroscopically active phenoxy chromophore and an amine handle, enabling its use as a probe in SAR studies of myristate-dependent enzymes such as N-myristoyltransferase (NMT) [1]. The availability of reference-quality NMR and GC-MS spectra (SpectraBase) [2] allows rapid verification of compound identity after purification, reducing analytical method development time. The amine group can be modified to introduce fluorescent or affinity tags while retaining the myristate chain's biological recognition features [3].

Agrochemical Intermediate for Lipophilic Herbicides

U.S. Patent 5,235,090 identifies 2-(4-aminophenoxy)alkanoic acids and esters as intermediates in the production of herbicides [1]. The myristate chain's lipophilicity (XLogP 7.3) facilitates cuticle penetration and phloem mobility in plant systems, while the aromatic amine can be further derivatized to generate libraries of herbicidal candidates [1]. The compound's ECHA registration and TSCA active status support its use in scale-up syntheses under known regulatory frameworks [2].

Analytical Reference Standard for Environmental Monitoring

With validated ¹³C NMR and GC-MS spectra deposited in the Wiley KnowItAll Library [1], methyl 2-(p-aminophenoxy)myristate can serve as a reference standard for identifying related aminophenoxy fatty acid esters in environmental monitoring (NORMAN Suspect List Exchange) [2] or metabolomics studies. Its high purity specification (typically 95% per supplier data) and the presence of pre-existing spectral library entries reduce the burden of in-house standard characterization, a practical advantage over the ethyl ester analog, for which no equivalent reference spectra were located in the search.

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